(4-Chloro-8-methylquinolin-6-yl)boronic acid
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Overview
Description
(4-Chloro-8-methylquinolin-6-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a chlorine atom at the 4-position and a methyl group at the 8-position The boronic acid functional group is attached to the 6-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-8-methylquinolin-6-yl)boronic acid typically involves the borylation of a suitable quinoline precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. For example, the reaction of 4-chloro-8-methylquinoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-8-methylquinolin-6-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Substitution: The chlorine atom on the quinoline ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Quinoline Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(4-Chloro-8-methylquinolin-6-yl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules through cross-coupling reactions.
Medicinal Chemistry:
Material Science: Used in the synthesis of organic materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Chloro-8-methylquinolin-6-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which can undergo transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The boronic acid group can also participate in hydrogen bonding and other interactions that facilitate its reactivity in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(4-Chloroquinolin-6-yl)boronic acid: Lacks the methyl group at the 8-position.
(8-Methylquinolin-6-yl)boronic acid: Lacks the chlorine atom at the 4-position.
Uniqueness
(4-Chloro-8-methylquinolin-6-yl)boronic acid is unique due to the presence of both the chlorine and methyl substituents on the quinoline ring, which can influence its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C10H9BClNO2 |
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Molecular Weight |
221.45 g/mol |
IUPAC Name |
(4-chloro-8-methylquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C10H9BClNO2/c1-6-4-7(11(14)15)5-8-9(12)2-3-13-10(6)8/h2-5,14-15H,1H3 |
InChI Key |
PKRICFALEKHZPK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CN=C2C(=C1)C)Cl)(O)O |
Origin of Product |
United States |
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